Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, cyclohexane-1,2,4,5-tetracarboxylic acid, where all four carboxylic acid groups are esterified with butyl groups. The full systematic name is tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate . The numbering of the cyclohexane ring follows the lowest possible locants for the carboxylate substituents, ensuring positional clarity.
The structural formula (Figure 1) consists of a six-membered cyclohexane ring with four ester groups (-COO-) attached to carbons 1, 2, 4, and 5. Each ester group is further bonded to a butyl chain (-C₄H₉). The stereochemistry of the substituents depends on the synthetic route, though the compound is often reported as a mixture of cis and trans isomers in industrial contexts.
Structural Formula:
O
\
OOC-CH2-C6H10-CH2-COO
/ \
OOC-CH2 CH2-COO
The molecular formula is C₂₆H₄₄O₈ , with a molecular weight of 484.623 g/mol . The extended esterification increases the compound’s hydrophobicity compared to its parent acid, making it soluble in organic solvents like dichloromethane and toluene.
Alternative Naming Conventions in Industrial and Academic Contexts
In non-IUPAC contexts, this compound is referred to by abbreviated or trade names. Common variants include:
- TBCT (Tetrabutyl Cyclohexane Tetracarboxylate), used in patent literature.
- 1,2,4,5-Cyclohexanetetracarboxylic acid tetrabutyl ester , emphasizing the esterification pattern.
- Cyclohexane-1,2,4,5-tetrayl tetrakis(butanoate) , a less common descriptor in older publications.
Industrial databases often use simplified identifiers, such as CAS 650622-19-8 , to avoid nomenclature complexity. In polymer chemistry, it is occasionally labeled as a crosslinking agent precursor due to its ability to form networks upon hydrolysis and condensation.
Registry Numbers and Database Identifiers
This compound is cataloged across major chemical databases with the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 650622-19-8 | |
| PubChem CID | Not formally assigned | - |
| EC Number | Not available | - |
| ChemSpider ID | Not available | - |
The absence of PubChem and EC numbers reflects its specialized industrial use rather than broad commercial distribution. Its parent acid, cyclohexane-1,2,4,5-tetracarboxylic acid (CAS 15383-49-0, PubChem CID 2834946), is more extensively documented.
In synthesis protocols, the compound is frequently referenced via its CAS 650622-19-8 in supplier catalogs, such as those from Thermo Scientific Chemicals and Chemsrc. Computational chemistry platforms like SCHEMBL list it under SCHEMBL65025 , though this identifier is less widely adopted.
Properties
CAS No. |
650622-19-8 |
|---|---|
Molecular Formula |
C26H44O8 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C26H44O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h19-22H,5-18H2,1-4H3 |
InChI Key |
LHBROFUOKBLKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC(C(CC1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Temperature: 180–250°C
- Pressure: Up to 4 MPa
- Solvents: Ethanol or methanol are commonly used to improve solubility and reaction kinetics.
Mechanism:
The process involves nucleophilic substitution reactions where electrophilic centers on the cyclohexane ring are targeted. The bulky butyl groups can introduce steric hindrance, affecting reaction rates and selectivity.
Diels-Alder Cycloaddition
A widely used method for synthesizing tetracarboxylic acids and their derivatives involves the Diels-Alder reaction. This method utilizes dienes and dienophiles to form six-membered cyclic compounds with carboxylic acid functionalities.
Procedure:
Advantages:
- High yield of cyclic products.
- Reversible adduct formation ensures flexibility in reaction conditions.
Oxidation of Precursors
Oxidative methods have been employed to convert substituted cyclohexanes into tetracarboxylic acids. For example:
Notes:
This method may be less efficient due to lower yields compared to cycloaddition reactions.
Direct Esterification
In some cases, direct esterification of pre-synthesized cyclohexane tetracarboxylic acid is performed using butanol in the presence of acid catalysts like sulfuric acid or Lewis acids.
Reaction Conditions:
- Catalyst: Sulfuric acid or phosphoric acid.
- Temperature: Moderate heating (around 120°C).
Data Table: Reaction Conditions for Synthesis
| Method | Reaction Type | Temperature (°C) | Pressure (MPa) | Catalyst | Yield |
|---|---|---|---|---|---|
| Functionalization | Nucleophilic substitution | 180–250 | Up to 4 | Acid catalysts | High |
| Diels-Alder Cycloaddition | Cycloaddition | Variable | Atmospheric | Dienophile | Moderate |
| Oxidation | Oxidative process | Room temperature | Atmospheric | Permanganate | Low |
| Direct Esterification | Esterification | ~120 | Atmospheric | Sulfuric acid | Moderate |
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclohexane-1,2,4,5-tetracarboxylic acid.
Reduction: Tetrabutyl cyclohexane-1,2,4,5-tetraol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the production of plasticizers, coatings, and adhesives
Mechanism of Action
The mechanism of action of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with enzymes or other biological molecules, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Benzene-1,2,4,5-Tetracarboxylate Esters
Structural and Functional Differences
- Rigidity vs. Flexibility: The benzene derivative forms rigid, planar coordination polymers with transition metals (e.g., Cd²⁺), enabling stable 2D/3D frameworks . In contrast, the cyclohexane analog’s non-planar structure may reduce crystallinity but enhance adaptability in dynamic host-guest systems .
- Coordination Chemistry : Benzene-1,2,4,5-tetracarboxylate (btc⁴⁻) acts as a polydentate ligand, coordinating via carboxylate groups to form complexes with bond distances of 2.239–2.464 Å (Cd–O) and 2.349–2.356 Å (Cd–N) . Cyclohexane-based esters likely exhibit similar coordination modes but with altered steric effects due to the chair conformation of the ring.
- Thermal Stability : MOFs derived from benzene-tetracarboxylates (e.g., Cu₃(TMA)₂(H₂O)₃) are stable up to 240°C . Cyclohexane derivatives may show reduced thermal stability due to weaker π-interactions.
Physicochemical Properties
Comparison with Other Alkyl Esters of Cyclohexane Tetracarboxylates
- Tetraethyl Cyclohexane-1,2,4,5-Tetracarboxylate (CAS 94253-98-2) :
- Tetramethyl and Shorter Alkyl Chains :
- Higher volatility and lower thermal stability but improved compatibility with aqueous systems.
Biological Activity
Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate (TBCHT) is a tetracarboxylic acid derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of TBCHT, including its antimicrobial properties, potential applications in pharmaceuticals, and its role in various biochemical pathways.
Chemical Structure and Properties
TBCHT is characterized by its tetrabutyl groups and four carboxylic acid functional groups attached to a cyclohexane ring. The chemical formula is , and it can be represented as follows:
This structure contributes to its solubility and reactivity in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TBCHT. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, the compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of TBCHT
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that TBCHT could be a candidate for developing new antimicrobial agents.
Biochemical Pathways
TBCHT is involved in several biochemical pathways, particularly those related to fatty acid metabolism and energy production. Its structural similarity to naturally occurring fatty acids allows it to interact with enzymes involved in lipid metabolism.
Case Study: Metabolic Pathway Involvement
In a study examining the degradation of cyclohexane carboxylic acids by anaerobic bacteria, TBCHT was identified as a substrate that could be metabolized via specific enzymatic pathways. The key enzymes involved include:
- Succinyl-CoA:TBCHT CoA transferase
- TBCHT dehydrogenase
- Cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase
These enzymes facilitate the conversion of TBCHT into usable energy forms for microbial growth, indicating its potential as a carbon source in anaerobic environments .
Applications in Pharmaceuticals
Given its biological activity and structural properties, TBCHT has potential applications in pharmaceuticals. Its ability to modulate microbial growth suggests it could be useful in developing treatments for infections caused by resistant bacterial strains.
Potential Uses:
- Antimicrobial Agents: Development of new antibiotics.
- Bioremediation: Use in microbial degradation processes for environmental cleanup.
- Pharmaceutical Intermediates: Synthesis of complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
